molecular formula C17H12Cl2N2O3S B13955307 4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 535957-37-0

4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13955307
CAS No.: 535957-37-0
M. Wt: 395.3 g/mol
InChI Key: WYMMAUDEIJJAIS-UHFFFAOYSA-N
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Description

4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro and carbamothioylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzoic acid with 3-(4-chlorophenyl)prop-2-enoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with thiourea under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Shares a similar structural motif but lacks the carbamothioyl

Properties

CAS No.

535957-37-0

Molecular Formula

C17H12Cl2N2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

4-chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C17H12Cl2N2O3S/c18-12-5-1-10(2-6-12)3-8-15(22)21-17(25)20-14-9-11(16(23)24)4-7-13(14)19/h1-9H,(H,23,24)(H2,20,21,22,25)

InChI Key

WYMMAUDEIJJAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

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